2-(5-Chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine 2-(5-Chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine SD-208, also known as TGF-β RI Kinase Inhibitor V, is a novel protein kinase D inhibitor. SD-208 blocks prostate cancer cell proliferation and tumor growth in vivo by inducing G2/M cell cycle arrest. SD-208 reduces the development and progression of melanoma bone metastases. SD-208 inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo.
Brand Name: Vulcanchem
CAS No.: 627536-09-8
VCID: VC0542865
InChI: InChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25)
SMILES: C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F
Molecular Formula: C17H10ClFN6
Molecular Weight: 352.8 g/mol

2-(5-Chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine

CAS No.: 627536-09-8

Inhibitors

VCID: VC0542865

Molecular Formula: C17H10ClFN6

Molecular Weight: 352.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-(5-Chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine - 627536-09-8

CAS No. 627536-09-8
Product Name 2-(5-Chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine
Molecular Formula C17H10ClFN6
Molecular Weight 352.8 g/mol
IUPAC Name 2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine
Standard InChI InChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25)
Standard InChIKey BERLXWPRSBJFHO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F
Canonical SMILES C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F
Appearance Solid powder
Description SD-208, also known as TGF-β RI Kinase Inhibitor V, is a novel protein kinase D inhibitor. SD-208 blocks prostate cancer cell proliferation and tumor growth in vivo by inducing G2/M cell cycle arrest. SD-208 reduces the development and progression of melanoma bone metastases. SD-208 inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms SD-208; SD 208; SD208; TGF-β RI Kinase Inhibitor V.
Reference 1: Li M, Fang Y, Yao M, Yu WR, Ni T, Gu C, Yang PG, Mao ZG. [Effects of transforming growth factor β1 receptor inhibitor SD-208 on human hypertrophic scar]. Zhonghua Shao Shang Za Zhi. 2016 Jul 20;32(7):389-95. doi: 10.3760/cma.j.issn.1009-2587.2016.07.002. Chinese. PubMed PMID: 27464628.
2: Fadakar P, Akbari A, Ghassemi F, Mobini GR, Mohebi M, Bolhassani M, Abed Khojasteh H, Heidari M. Evaluation of SD-208, a TGF-β-RI Kinase Inhibitor, as an Anticancer Agent in Retinoblastoma. Acta Med Iran. 2016 Jun;54(6):352-8. PubMed PMID: 27306340.
3: Akbari A, Ghahremani MH, Mobini GR, Abastabar M, Akhtari J, Bolhassani M, Heidari M. Down-regulation of miR-135b in colon adenocarcinoma induced by a TGF-β receptor I kinase inhibitor (SD-208). Iran J Basic Med Sci. 2015 Sep;18(9):856-61. PubMed PMID: 26523217; PubMed Central PMCID: PMC4620183.
4: Tandon M, Salamoun JM, Carder EJ, Farber E, Xu S, Deng F, Tang H, Wipf P, Wang QJ. SD-208, a novel protein kinase D inhibitor, blocks prostate cancer cell proliferation and tumor growth in vivo by inducing G2/M cell cycle arrest. PLoS One. 2015 Mar 6;10(3):e0119346. doi: 10.1371/journal.pone.0119346. eCollection 2015. PubMed PMID: 25747583; PubMed Central PMCID: PMC4352033.
5: Akbari A, Amanpour S, Muhammadnejad S, Ghahremani MH, Ghaffari SH, Dehpour AR, Mobini GR, Shidfar F, Abastabar M, Khoshzaban A, Faghihloo E, Karimi A, Heidari M. Evaluation of antitumor activity of a TGF-beta receptor I inhibitor (SD-208) on human colon adenocarcinoma. Daru. 2014 Jun 5;22:47. doi: 10.1186/2008-2231-22-47. PubMed PMID: 24902843; PubMed Central PMCID: PMC4077684.
6: Sun Y, Ye P, Wu J, Liu Z, Zhang A, Ren L, Cheng C, Huang X, Wang K, Deng P, Wu C, Yue Z, Xia J. Inhibition of intimal hyperplasia in murine aortic allografts by the oral administration of the transforming growth factor-beta receptor I kinase inhibitor SD-208. J Heart Lung Transplant. 2014 Jun;33(6):654-61. doi: 10.1016/j.healun.2014.02.020. Epub 2014 Feb 21. PubMed PMID: 24685405.
7: Mohammad KS, Javelaud D, Fournier PG, Niewolna M, McKenna CR, Peng XH, Duong V, Dunn LK, Mauviel A, Guise TA. TGF-beta-RI kinase inhibitor SD-208 reduces the development and progression of melanoma bone metastases. Cancer Res. 2011 Jan 1;71(1):175-84. doi: 10.1158/0008-5472.CAN-10-2651. Epub 2010 Nov 16. Erratum in: Cancer Res. 2011 Mar 1;71(5):2023. PubMed PMID: 21084275; PubMed Central PMCID: PMC3225124.
8: Leung SY, Niimi A, Noble A, Oates T, Williams AS, Medicherla S, Protter AA, Chung KF. Effect of transforming growth factor-beta receptor I kinase inhibitor 2,4-disubstituted pteridine (SD-208) in chronic allergic airway inflammation and remodeling. J Pharmacol Exp Ther. 2006 Nov;319(2):586-94. Epub 2006 Aug 3. PubMed PMID: 16888081.
9: Uhl M, Aulwurm S, Wischhusen J, Weiler M, Ma JY, Almirez R, Mangadu R, Liu YW, Platten M, Herrlinger U, Murphy A, Wong DH, Wick W, Higgins LS, Weller M. SD-208, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo. Cancer Res. 2004 Nov 1;64(21):7954-61. PubMed PMID: 15520202.
PubChem Compound 10316032
Last Modified Nov 11 2021
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